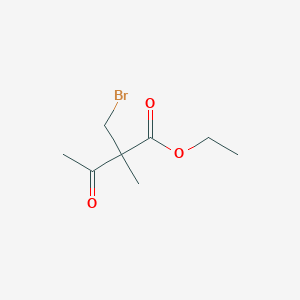
Ethyl 2-(bromomethyl)-2-methyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(bromomethyl)-2-methyl-3-oxobutanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a bromomethyl group attached to a methyl-substituted oxobutanoate ester, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(bromomethyl)-2-methyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-methyl-3-oxobutanoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, with the bromine or NBS selectively brominating the methyl group adjacent to the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative transformations can convert the bromomethyl group to other functional groups, such as carboxylic acids or aldehydes, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters, amides, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Ethyl 2-(bromomethyl)-2-methyl-3-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(bromomethyl)-2-methyl-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Another brominated ester with similar reactivity but different structural features.
Ethyl bromoacetate: A simpler brominated ester used in similar nucleophilic substitution reactions.
2-Bromoethyl ether: An organobromine compound used in the synthesis of pharmaceuticals and crown ethers.
Uniqueness
Ethyl 2-(bromomethyl)-2-methyl-3-oxobutanoate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the preparation of complex molecules.
Properties
CAS No. |
107987-07-5 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C8H13BrO3/c1-4-12-7(11)8(3,5-9)6(2)10/h4-5H2,1-3H3 |
InChI Key |
SFBZYGJINBRBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CBr)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


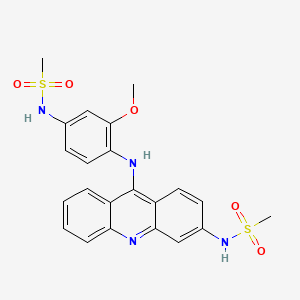
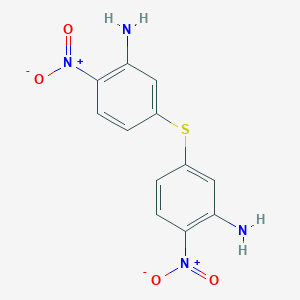
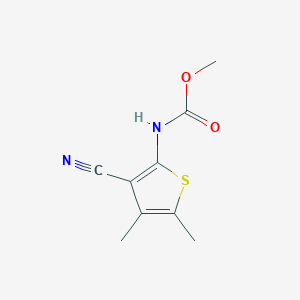
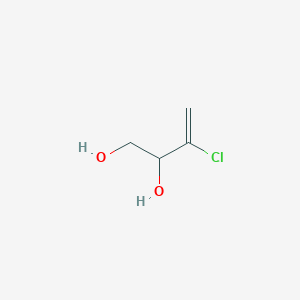

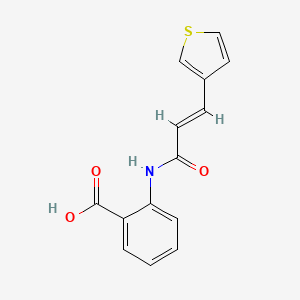
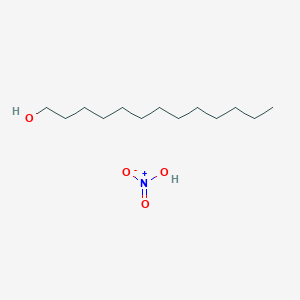
![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
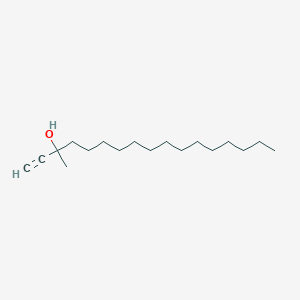
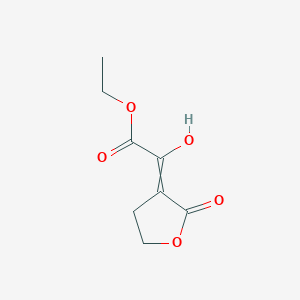
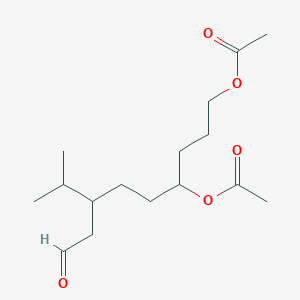
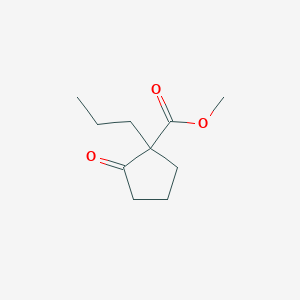
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

